molecular formula C9H11N5S B2452707 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride CAS No. 188754-01-0

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride

Cat. No.: B2452707
CAS No.: 188754-01-0
M. Wt: 221.28
InChI Key: WKACQVKFVSVMAT-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound is characterized by the presence of a tetrazole ring attached to a phenyl group and an ethylamine moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and a base like potassium hydroxide (KOH) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization of electrons, which enhances its binding affinity to biological receptors. This property allows the compound to effectively interact with enzymes, proteins, and other biomolecules, leading to its observed biological activities .

Comparison with Similar Compounds

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride can be compared with other tetrazole derivatives such as:

These comparisons highlight the unique features of this compound, particularly its combination of the tetrazole ring with the ethylamine moiety, which contributes to its diverse applications and reactivity.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S.ClH/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFHHLXGMZPLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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